molecular formula C12H19N B1642292 2-methyl-5-phenylpentan-2-amine

2-methyl-5-phenylpentan-2-amine

Cat. No.: B1642292
M. Wt: 177.29 g/mol
InChI Key: PVFLIWGHYLAIQU-UHFFFAOYSA-N
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Description

2-methyl-5-phenylpentan-2-amine is an organic compound belonging to the class of amines It is characterized by a phenyl group attached to a butylamine chain, with two methyl groups attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-methyl-5-phenylpentan-2-amine can be synthesized through several methods. One common approach involves the alkylation of 4-phenylbutylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-5-phenylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

2-methyl-5-phenylpentan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems and its interactions with enzymes and receptors.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-5-phenylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

    1-Phenylethylamine: A structurally similar compound with a phenyl group attached to an ethylamine chain.

    4-Phenylbutylamine: Similar to 2-methyl-5-phenylpentan-2-amine but lacks the two methyl groups on the first carbon atom.

    N-Methyl-4-phenylbutylamine: Contains a methyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to the presence of two methyl groups on the first carbon atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and industrial applications.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2-methyl-5-phenylpentan-2-amine

InChI

InChI=1S/C12H19N/c1-12(2,13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10,13H2,1-2H3

InChI Key

PVFLIWGHYLAIQU-UHFFFAOYSA-N

SMILES

CC(C)(CCCC1=CC=CC=C1)N

Canonical SMILES

CC(C)(CCCC1=CC=CC=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1008 g quantity of N-(1,1-dimethyl-4-phenylbutyl)-2-chloroacetamide (3.98 moles) was dissolved in 8.4 L of ethanol and 1080 mL gl. acetic acid in a 22 L 3-necked, round-bottomed flask equipped with stirrer, thermometer and reflux condenser and 370 g (4.86 moles) of thiourea was added. The reaction was heated to reflux to dissolve the thiourea. A white crystalline precipitate began to form after about two hours of reflux. The reflux was continued for additional 8 h. The reaction mixture was allowed to cool to ambient temperature and was filtered and the filtrate diluted with 8 L of water, extracted with 2×1 L of hexane and neutralized by the addition of 220 mL 50% sodium hydroxide. This caused an oil to form which was separated and the aqueous phase extracted with 2×2 L of ether/hexane. The extracts were combined with the oil and concentrated to give 590 g of reddish oil, LC/MS single peak, m/e 179, NMR (CDCl3) consistent with the desired product, 1,1-Dimethyl-4-phenylbutylamine, 84% crude yield. This material was vacuum distilled to give 518 g of clear oil, bp(1 torr) 71-74°.
Name
N-(1,1-dimethyl-4-phenylbutyl)-2-chloroacetamide
Quantity
3.98 mol
Type
reactant
Reaction Step One
Quantity
8.4 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
370 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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